tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl group, a benzyl group, and a formyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance lipophilicity, aiding in membrane permeability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is unique due to the presence of both a benzyl and a formyl group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other piperidine derivatives. The benzyl group enhances lipophilicity, while the formyl group offers a reactive site for further chemical modifications .
Properties
IUPAC Name |
tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPBCSKYPTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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